molecular formula C9H8BrF3O B2569281 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol CAS No. 1443376-93-9

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol

Cat. No.: B2569281
CAS No.: 1443376-93-9
M. Wt: 269.061
InChI Key: AUXUUPYNPNIXQA-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, the aldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: Sodium alkoxide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 2-bromo-5-(trifluoromethyl)benzaldehyde or 2-bromo-5-(trifluoromethyl)acetophenone.

    Reduction: 1-(2-bromo-5-(trifluoromethyl)phenyl)ethane.

    Substitution: 1-(2-substituted-5-(trifluoromethyl)phenyl)ethanol derivatives.

Scientific Research Applications

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom may participate in halogen bonding interactions. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanol
  • 1-(2-Bromo-3-(trifluoromethyl)phenyl)ethanol
  • 1-(2-Bromo-5-(difluoromethyl)phenyl)ethanol

Uniqueness

1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts high lipophilicity and metabolic stability, making it a valuable moiety in drug design. Additionally, the bromine atom provides a handle for further functionalization through substitution reactions.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXUUPYNPNIXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2-bromo-5-trifluoromethyl-benzaldehyde (1.0 g, 3.95 mmol) in THF (10 mL) at 0° C. under N2 was added methylmagnesium iodide (3M in diethyl ether; 2.6 mL, 7.91 mmol). The reaction was stirred for 2 hours, and then quenched with saturated aqueous NH4Cl and diluted with CH2Cl2. The aqueous layer was separated and extracted with CH2Cl2, and the combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-(trifluoromethyl)benzaldehyde (10 g, 39.6 mmol) in THF (40 mL), methyl magnesium chloride (3 M in THF) (26.4 mL, 79.3 mmol) was added at −78° C. dropwise. The reaction was warmed to 25° C. and stirred at this temperature for 1 h under a nitrogen atmosphere. Then the reaction mixture was diluted with water (200 mL) extracted with ethyl acetate (2×200 mL). Organic part was dried over sodium sulfate, filtered and concentrated in vacuum to give the crude compound which was further purified by column chromatography using silica gel (100 to 200 mesh) eluting with 0% to 10% ethyl acetate in hexanes to afford 1-(2-bromo-5-(trifluoromethyl)phenyl)ethanol (10.4 g, 98%) as a clear liquid. MS (ESI, Negative ion) m/z (M−1): 267.0. 1H NMR (400 MHz, DMSO) δ 7.87 (s, 1H), 7.80 (d, J=8.2 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 5.68 (d, J=4.2 Hz, 1H), 5.03-4.94 (m, 1H), 1.32 (d, J=6.3 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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